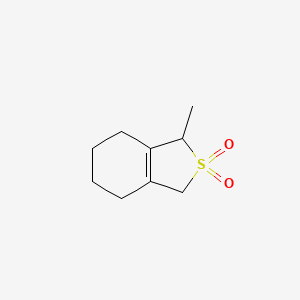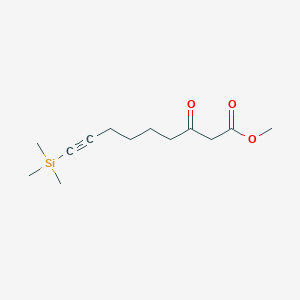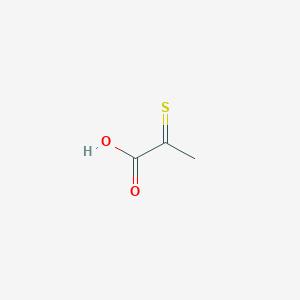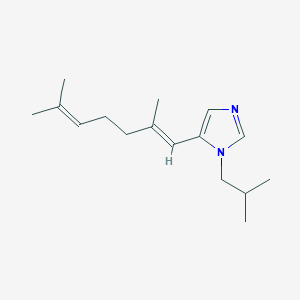
15-Methylhexadec-10-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methylhexadec-10-enoic acid is a monounsaturated fatty acid with a methyl branch at the 15th carbon and a double bond at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of 15-Methylhexadec-10-enoic acid was accomplished using a seven-step process with an overall yield of 31-32% . The key reagent in this synthesis was (trimethylsilyl)acetylene. The synthetic strategy involved the acetylide coupling of (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane, followed by a second acetylide coupling to a short-chain iso bromoalkane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes used in laboratory settings can be adapted for larger-scale production. The use of efficient coupling reactions and optimization of reaction conditions can enhance yield and scalability.
Chemical Reactions Analysis
Types of Reactions: 15-Methylhexadec-10-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of a double bond and a methyl branch influences its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used to oxidize the double bond.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond to yield a saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Major Products:
Oxidation: Oxidation of the double bond can yield diols or carboxylic acids.
Reduction: Reduction of the double bond results in the formation of 15-methylhexadecanoic acid.
Substitution: Halogenation can produce halogenated derivatives of the original compound.
Scientific Research Applications
15-Methylhexadec-10-enoic acid has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of monounsaturated fatty acids with methyl branches.
Industry: Its unique structure makes it a candidate for developing specialized lubricants and surfactants.
Mechanism of Action
The mechanism by which 15-Methylhexadec-10-enoic acid exerts its effects, particularly as a topoisomerase I inhibitor, involves the inhibition of the enzyme’s activity. Topoisomerase I is crucial for DNA replication and transcription, and its inhibition can lead to the disruption of these processes, making it a potential target for anticancer therapies .
Comparison with Similar Compounds
- 13-Methyl-8-tetradecenoic acid
- 14-Methyl-9-pentadecenoic acid
Comparison: 15-Methylhexadec-10-enoic acid is unique due to its specific methyl branch and double bond positions.
Properties
CAS No. |
119375-06-3 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
15-methylhexadec-10-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h6,8,16H,3-5,7,9-15H2,1-2H3,(H,18,19) |
InChI Key |
RXCFIHNEQCDEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC=CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


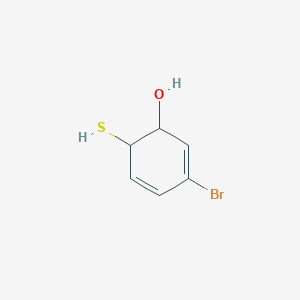
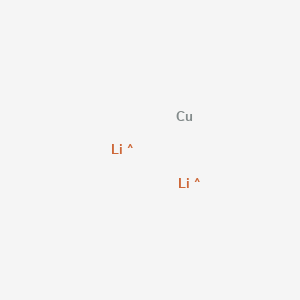

![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
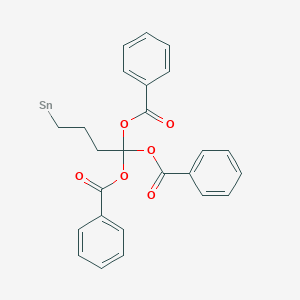
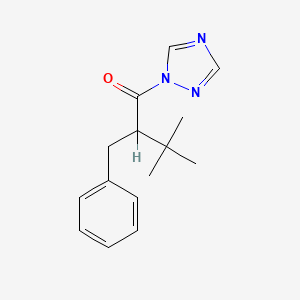

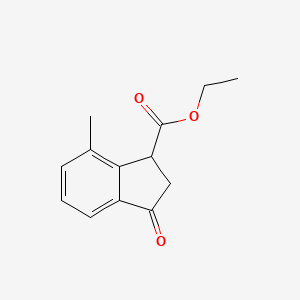
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
